molecular formula C13H21NO10 B12318629 6-[3-(Acetyloxy)-1,2-dihydroxypropyl]-5-acetamido-2,4-dihydroxyoxane-2-carboxylic acid

6-[3-(Acetyloxy)-1,2-dihydroxypropyl]-5-acetamido-2,4-dihydroxyoxane-2-carboxylic acid

Cat. No.: B12318629
M. Wt: 351.31 g/mol
InChI Key: NYWZBRWKDRMPAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Acetate N-Acetyl-Neuraminic Acid is a derivative of N-Acetylneuraminic Acid, a prominent member of the sialic acid family. Sialic acids are nine-carbon carboxylated monosaccharides that play crucial roles in various biological processes. N-Acetylneuraminic Acid is commonly found in cell surface glycolipids and glycoproteins, where it is involved in cellular recognition, virus invasion, and other biological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Acetate N-Acetyl-Neuraminic Acid can be achieved through chemical and enzymatic methods. One common approach involves the enzymatic synthesis using N-acetyl-glucosamine 2-epimerase and N-acetyl-d-neuraminic acid lyase. This method uses pyruvate and N-acetyl-glucosamine as substrates and has been reported to produce high yields .

Industrial Production Methods: Industrial production of 9-Acetate N-Acetyl-Neuraminic Acid often employs enzymatic synthesis due to its efficiency and scalability. The process involves optimizing parameters such as pyruvate concentration and temperature to increase conversion yield. Enzyme engineering and the use of tags and chaperones to enhance enzyme solubility are also common strategies .

Chemical Reactions Analysis

Types of Reactions: 9-Acetate N-Acetyl-Neuraminic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another, which can be achieved using different reagents and conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9-Acetate N-Acetyl-Neuraminic Acid has extensive applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9-Acetate N-Acetyl-Neuraminic Acid involves its role as a receptor for influenza viruses. The compound allows attachment to mucous cells via hemagglutinin, facilitating virus invasion. Additionally, it is involved in cellular recognition events and regulation of biological processes such as inflammation and tumorigenesis .

Comparison with Similar Compounds

Uniqueness: 9-Acetate N-Acetyl-Neuraminic Acid is unique due to its specific acetylation at the 9-position, which can influence its biological activity and interactions with other molecules. This modification can enhance its binding affinity to certain receptors and alter its metabolic pathways .

Properties

IUPAC Name

5-acetamido-6-(3-acetyloxy-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO10/c1-5(15)14-9-7(17)3-13(22,12(20)21)24-11(9)10(19)8(18)4-23-6(2)16/h7-11,17-19,22H,3-4H2,1-2H3,(H,14,15)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWZBRWKDRMPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)O)O)(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866496
Record name 5-Acetamido-9-O-acetyl-3,5-dideoxynon-2-ulopyranosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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